molecular formula C24H24N6 B12531794 8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline CAS No. 667414-56-4

8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline

Cat. No.: B12531794
CAS No.: 667414-56-4
M. Wt: 396.5 g/mol
InChI Key: CAQBFANCMYQVHY-UHFFFAOYSA-N
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Description

8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is a complex organic compound that belongs to the class of biquinoxalines These compounds are characterized by the presence of two quinoxaline rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:

    Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.

    Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.

    Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in studying biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoline: Similar structure but with quinoline rings instead of quinoxaline.

    8,8’-Di(morpholin-1-yl)-5,5’-biquinoxaline: Similar structure but with morpholine groups instead of pyrrolidine.

    5,5’-Biquinoxaline: Lacks the pyrrolidine groups, providing a simpler structure for comparison.

Uniqueness

8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is unique due to the presence of both quinoxaline rings and pyrrolidine groups, which can influence its chemical reactivity and potential applications. The combination of these structural features may provide enhanced properties compared to similar compounds.

Properties

CAS No.

667414-56-4

Molecular Formula

C24H24N6

Molecular Weight

396.5 g/mol

IUPAC Name

5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline

InChI

InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2

InChI Key

CAQBFANCMYQVHY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3

Origin of Product

United States

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